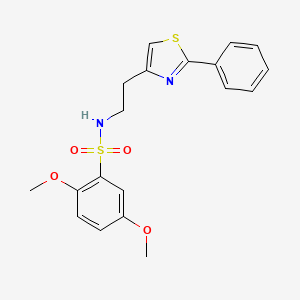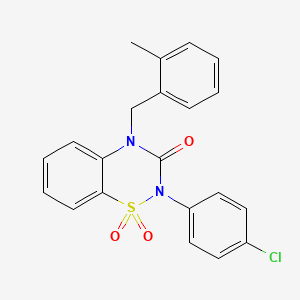![molecular formula C21H17N3OS B2939091 3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-57-1](/img/structure/B2939091.png)
3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds :
- Fadda et al. (2013) described the synthesis of various heterocyclic compounds, including thiazolo and pyrimidine derivatives, which are structurally related to 3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. These compounds have potential applications in medicinal chemistry due to their diverse biological activities (Fadda, A., Bondock, S., Khalil, A., & Tawfik, E., 2013).
Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) :
- Borzilleri et al. (2006) identified substituted benzamides, similar in structure to the compound , as potent inhibitors of VEGFR-2 kinase activity. These compounds have significant implications in cancer research, particularly in developing treatments targeting tumor angiogenesis (Borzilleri, R., et al., 2006).
Anticancer Applications :
- Ravinaik et al. (2021) synthesized and evaluated a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activities. The study indicates the potential of such compounds in developing new anticancer drugs (Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).
Synthesis of New Thieno and Pyrimidine Derivatives :
- Abdelrazek et al. (2008) reported the synthesis of new thieno and pyrimidine derivatives, which are structurally related to this compound. These derivatives have potential applications in developing new pharmaceutical agents (Abdelrazek, F. M., Mohamed, A., & Elsayed, A. N., 2008).
Biological Activity Evaluation :
- Patel et al. (2015) synthesized heterocyclic compounds, including benzamide derivatives, and evaluated their antibacterial and antifungal activities. These studies highlight the importance of such compounds in developing new antimicrobial agents (Patel, G. K., & Patel, H. S., 2015).
Sensor Technology for Chromium Detection :
- Hajiaghababaei et al. (2016) utilized a derivative of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide as a sensing material in constructing a liquid membrane electrode for the detection of chromium ions. This application indicates the potential use of similar compounds in sensor technology (Hajiaghababaei, L., Takalou, S., & Adhami, F., 2016).
Orientations Futures
Thiazolopyridines, including “3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide”, hold promise for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target . Therefore, future research could focus on exploring these modifications and their potential therapeutic applications.
Mécanisme D'action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years that exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
It’s worth noting that thiazolo[5,4-b]pyridine compounds have exhibited extremely strong pi3kα inhibitory activity . This suggests that the compound might interact with its targets by inhibiting their activity, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of pharmacological activities exhibited by thiazolo[4,5-b]pyridines , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, microbial growth, tumor growth, and more.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities . This suggests that the compound could have various effects at the molecular and cellular level, depending on the specific target and pathway involved.
Analyse Biochimique
Biochemical Properties
Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . For instance, some thiazole derivatives have been reported to inhibit the aggregation factor of human platelets .
Cellular Effects
It has been suggested that it potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC 50 values . This indicates that it could have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it acts as a potent PI3K inhibitor . This suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can have long-term effects on cellular function
Propriétés
IUPAC Name |
3-methyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-13-6-3-7-15(12-13)19(25)23-17-9-4-8-16(14(17)2)20-24-18-10-5-11-22-21(18)26-20/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVCVAOQIQUSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one](/img/structure/B2939010.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2939013.png)

![3-(4-fluorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2939018.png)
![1,3-dimethyl-5-((3-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2939019.png)

![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2939022.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2939025.png)
![Methyl 2-(2-phenylacetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2939028.png)
![7,9-dimethyl-3-phenyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2939030.png)
![4-[(Prop-2-enoylamino)methyl]-N-(1,1,1-trifluoro-4,4-dimethylpentan-2-yl)benzamide](/img/structure/B2939031.png)
